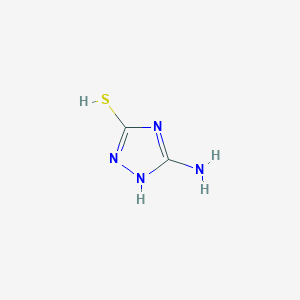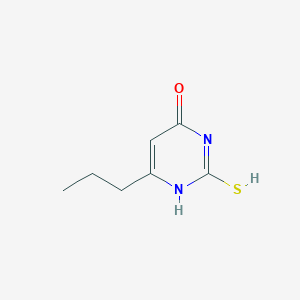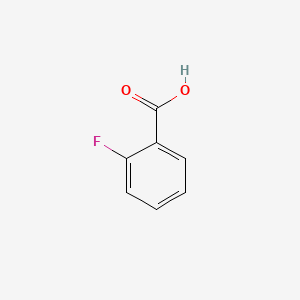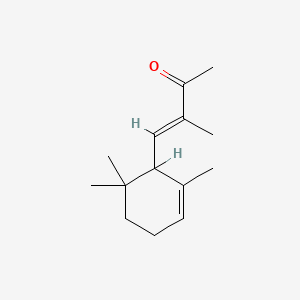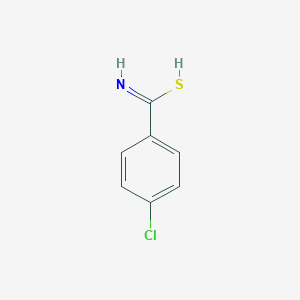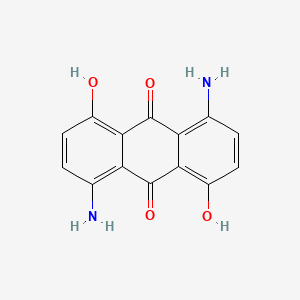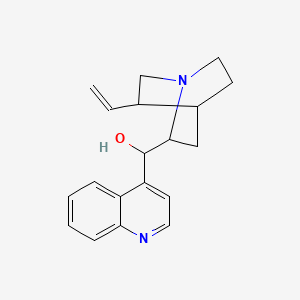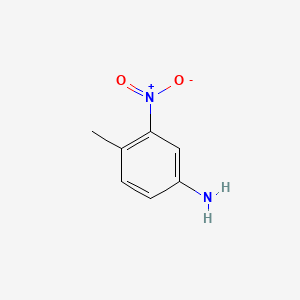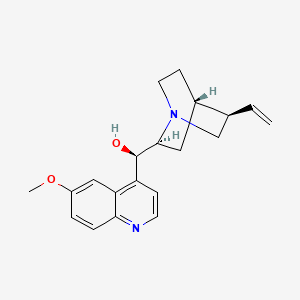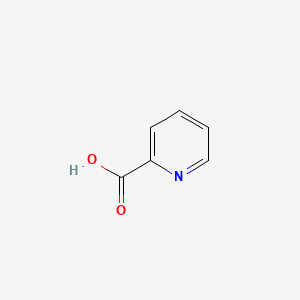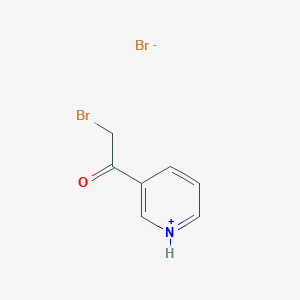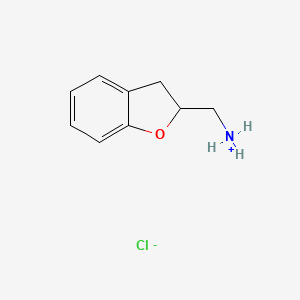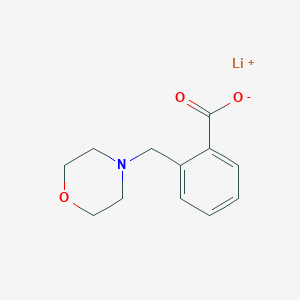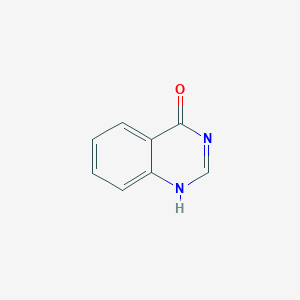
1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Quinazolin-4-one is a heterocyclic compound that features a quinazoline core with a carbonyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its broad range of biological activities. Quinazolinones, including this compound, are known for their applications in the pharmaceutical, biological, and material sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Quinazolin-4-one can be synthesized through various methods. One efficient route involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . Another method includes the use of N-halosulfonamides, where isatoic anhydride, acid hydrazides, or ammonium acetate and aromatic aldehydes are reacted in the presence of N-halosulfonamides . These reactions are often carried out under reflux conditions in ethanol/water or solventless conditions at elevated temperatures.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. The use of green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, is becoming increasingly common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinazolin-4(3H)-one derivatives.
Reduction: Formation of dihydroquinazolin-4-one derivatives.
Substitution: Introduction of various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic reagents under acidic or basic conditions.
Major Products:
Oxidation: Quinazolin-4(3H)-one derivatives.
Reduction: Dihydroquinazolin-4-one derivatives.
Substitution: Various substituted quinazolinone derivatives with altered pharmacological properties.
Applications De Recherche Scientifique
1H-Quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-quinazolin-4-one involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound derivatives have been shown to interact with neurotransmitter receptors, making them potential candidates for treating neurological disorders .
Comparaison Avec Des Composés Similaires
2-Quinazolinone: Another isomer with a carbonyl group at the second position.
Quinazoline: The parent compound without the carbonyl group.
Dihydroquinazolin-4-one: A reduced form of 1H-quinazolin-4-one.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical modifications allows for the development of a wide range of derivatives with tailored properties for specific applications .
Propriétés
IUPAC Name |
1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNUDYFKZYBWQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
